molecular formula C9H20N2 B1627264 Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine CAS No. 66300-62-7

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Cat. No. B1627264
CAS RN: 66300-62-7
M. Wt: 156.27 g/mol
InChI Key: MVSNRUSDMXJJAY-UHFFFAOYSA-N
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Description

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, also known as 2-[Ethyl-(1-Methyl-piperidin-2-ylMethyl)-aMino]-ethanol, is a chemical compound with the molecular formula C11H24N2O . It has a molecular weight of 200.32 .


Molecular Structure Analysis

The molecular structure of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structural configuration can be found in the MOL file associated with its CAS number, 1353986-48-7 .


Physical And Chemical Properties Analysis

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine has a molecular weight of 200.32 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

properties

IUPAC Name

N-[(1-methylpiperidin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-10-8-9-6-4-5-7-11(9)2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSNRUSDMXJJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592170
Record name N-[(1-Methylpiperidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

CAS RN

66300-62-7
Record name N-[(1-Methylpiperidin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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